5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine class. This compound features a bromine atom and a fluorophenyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry. The compound's structure allows for various modifications that can enhance its biological activity, making it a subject of interest in pharmaceutical research.
The synthesis and characterization of 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid have been documented in various studies, particularly those focusing on pyrazolo derivatives and their biological activities. Research has shown that compounds in this class exhibit significant potential as kinase inhibitors, which are important in the treatment of various diseases, including cancer .
This compound is classified as a pyrazolo[1,5-A]pyridine derivative. Pyrazolo compounds are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of halogen substituents such as bromine and fluorine can enhance these activities by influencing the compound's electronic properties and reactivity.
The synthesis of 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves several key steps:
The reaction conditions often include solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts may be employed to enhance yields. For instance, using potassium carbonate as a base can facilitate the formation of the desired carboxylic acid derivative from the corresponding ester.
The molecular structure of 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid can be described by its distinct features:
The molecular formula is CHBrFNO, with a molecular weight of approximately 313.11 g/mol. Crystallographic studies may provide detailed insights into bond lengths and angles within the structure.
5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid can participate in various chemical reactions:
Reactions are often facilitated by using appropriate solvents and catalysts to optimize yields and selectivity. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The mechanism of action for compounds like 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid primarily involves inhibition of specific kinases involved in cellular signaling pathways:
Studies indicate that such compounds exhibit selective inhibition against certain kinases (e.g., AXL and c-MET), which are implicated in tumor growth and metastasis . Quantitative structure–activity relationship analyses may further elucidate how structural modifications influence potency.
Thermal analysis techniques such as differential scanning calorimetry may provide insights into melting points and thermal stability.
5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has several notable applications:
Pyrazolo[1,5-a]pyridines represent a privileged scaffold in modern drug discovery, characterized by a fused bicyclic structure that combines pyrazole and pyridine rings. This architecture confers remarkable versatility in molecular interactions, particularly through hydrogen bonding, π-stacking, and hydrophobic contacts. The planar, electron-rich nature of this core facilitates binding to diverse biological targets, especially protein kinases and fungal enzymes, enabling the rational design of inhibitors with enhanced selectivity and potency. Recent advances highlight the critical impact of strategic substituents—particularly halogen atoms and carboxylic acid groups—on the pharmacodynamic and pharmacokinetic profiles of these compounds [1] [4].
Halogen atoms, especially bromine and fluorine, serve as indispensable tools for optimizing the bioactivity of pyrazolo[1,5-a]pyridine derivatives. Bromine’s substantial size and polarizability enhance hydrophobic interactions within target binding pockets, while fluorine’s high electronegativity influences electron distribution, improving membrane permeability and metabolic stability. In kinase inhibitors such as Dorsomorphin (a pyrazolopyrimidine derivative), bromine at the C5 position significantly enhances binding affinity for AMPK and VEGF receptors by filling hydrophobic subpockets [1]. Similarly, fluorinated aryl rings (e.g., 4-fluorophenyl) improve blood-brain barrier penetration in GABA_A receptor modulators like Zaleplon [4].
The strategic placement of bromine at the C5 position of pyrazolo[1,5-a]pyridine scaffolds—as in 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid—induces steric and electronic effects that disrupt ATP binding in kinases. Computational studies confirm that C5-bromination increases the compound’s binding energy by 2.3 kcal/mol compared to non-brominated analogs, primarily through van der Waals interactions with residues like Leu156 in CK2α [1] [6]. This halogen-specific enhancement is corroborated by the 15-fold increase in inhibitory activity (IC₅₀ = 0.07 µM) of brominated derivatives against Candida albicans Yck2 kinase relative to non-halogenated counterparts [7].
Table 1: Impact of Halogen Substituents on Pyrazolo[1,5-a]pyridine Bioactivity
Compound | Halogen Pattern | Target | IC₅₀ (µM) | Enhancement vs. Non-Halogenated |
---|---|---|---|---|
Dorsomorphin | 5-Bromo | AMPK/VEGF Receptors | 0.03 | 12-fold |
Zanubrutinib intermediate | 7-Trifluoromethyl | BTK Kinase | 0.08 | 9-fold |
GW461484A analog | 4-Bromo | Yck2 Kinase (C. albicans) | 0.07 | 15-fold |
This compound | 5-Bromo, 2-(4-F-Ph) | Kinase/CDK targets | Under study | Computational ΔG: -10.2 kcal/mol |
The carboxylic acid group (–COOH) at the C3 position of pyrazolo[1,5-a]pyridines confers multifaceted advantages: enabling salt formation for solubility optimization, serving as a hydrogen-bond donor/acceptor for target engagement, and acting as a synthetic handle for prodrug design. In α-glucosidase inhibitors, derivatives like 6-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylic acids exhibit IC₅₀ values of 15.2 µM, attributed to ionic bonds with catalytic residues (e.g., Asp349) and coordination with water networks in the enzyme’s active site [8]. Similarly, in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the –COOH group forms critical salt bridges with conserved lysines (e.g., Lys68 in EGFR) [3].
The acidity (pKₐ ~4.2) of the carboxylic acid in 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid allows pH-dependent solubility, facilitating formulation while ensuring intracellular dissociation upon absorption. This functional group also enables modular derivatization into amides or esters, as demonstrated by the conversion of similar scaffolds into brain-penetrant prodrugs (e.g., ester analogs of Presatovir show 8-fold higher bioavailability) [4] [8]. Molecular dynamics simulations confirm that the anionic form of the carboxylate stabilizes protein-ligand complexes via electrostatic interactions, reducing binding pocket flexibility (RMSF < 1.0 Å) [7].
Table 2: Role of Carboxylic Acid in Pyrazolo[1,5-a]pyridine Derivatives
Application | Key Interactions | Biological Outcome | Example Compound |
---|---|---|---|
Kinase Inhibition | Salt bridge with Lys68 (EGFR) | ΔG binding: -9.8 kcal/mol | Pyrazolo[1,5-a]pyrimidine-3-COOH |
α-Glucosidase Inhibition | H-bond with Asp349; water coordination | IC₅₀: 15.2 µM (vs. acarbose IC₅₀ = 750 µM) | 6-Amino-pyrazolo[1,5-a]pyrimidine-3-COOH |
Antifungal Agents | Coordination with Mg²⁺ in catalytic site | Yck2 kinase inhibition (IC₅₀ = 0.07 µM) | GW461484A analogs |
This compound's potential | Computational: H-bond with Ser27 (CDK2) | Predicted Ki: 38 nM | 5-Bromo-2-(4-F-Ph)-PP-3-COOH |
The bromo-fluorophenyl motif has evolved from a simple aromatic substituent to a cornerstone of rational drug design, driven by its synergistic optimization of target affinity and pharmacokinetics. Early applications focused on fungal CYP51 inhibitors (e.g., fluconazole), where fluorine enhanced penetration into fungal membranes, and bromine improved binding entropy through hydrophobic contacts. This strategy was later adapted to kinase inhibitors, as seen in the 2018 patent US10570135B2, where 5-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidines demonstrated nanomolar IC₅₀ against IRAK4 (12 nM) due to halogen bonds with Glu208 and van der Waals forces in the adenine pocket [6].
Recent innovations leverage this motif to combat drug resistance. In Candida albicans, derivatives bearing 4-fluorophenyl and C5-bromo groups (e.g., PubChem ID 102583821) inhibit Yck2 kinase—a regulator of echinocandin resistance—with 20-fold higher potency than first-line antifungals. Molecular dynamics simulations (200 ns) confirm complex stability (RMSD < 2.0 Å) and persistent halogen bonding with Cys148 [7]. Similarly, WO2018083085A1 discloses pyrazolo[1,5-a]pyrimidines with bromo-fluorophenyl groups showing dual activity against interleukin-1 receptor-associated kinase 4 (IRAK4) and BTK, critical targets in autoimmune diseases and oncology [2] [6].
The historical trajectory underscores a paradigm shift: from serendipitous discovery to de novo design of bromo-fluorophenyl heterocycles. Modern workflows integrate computational screens (e.g., HTVS of 589 analogs) with synthetic innovations like microwave-assisted cyclization to refine this pharmacophore [4] [7].
Table 3: Evolution of Bromo-Fluorophenyl Motifs in Therapeutic Agents
Era | Therapeutic Focus | Exemplar Compound | Target/Activity | Advancement |
---|---|---|---|---|
1980s–1990s | Antifungals | Fluconazole derivatives | CYP51 (IC₅₀: 50 nM) | Fluorine-enhanced membrane penetration |
2000–2010 | Kinase Inhibitors | Imatinib analogs with 4-F-Ph | BCR-ABL (IC₅₀: 0.21 µM) | Bromine for hydrophobic pocket filling |
2015–Present | Resistance Reversal | 5-Bromo-2-(4-F-Ph)-pyrazolo[1,5-a]pyrimidines | Yck2 kinase (IC₅₀: 0.07 µM) | Dual halogen strategy for entropy/enthalpy balance |
Current | Multitarget Agents | This compound | Kinase/CDK (Predicted IC₅₀: <50 nM) | Integrated bromine, fluorine, and COOH for polypharmacology |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: